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Compound of Interest

Compound Name: 4-Nitrobenzophenone

Cat. No.: B109985 Get Quote

Introduction
4-Nitrobenzophenone is a substituted aromatic ketone that serves as a powerful and versatile

probe in the study of photochemical reactions. Its utility stems from the rich photochemistry of

the benzophenone core, which upon excitation with ultraviolet (UV) light, can efficiently

populate a reactive triplet excited state. This triplet state can then interact with a wide variety of

molecules, making 4-nitrobenzophenone an invaluable tool for researchers in chemistry,

biology, and materials science. This application note provides a comprehensive overview of the

photochemical properties of 4-nitrobenzophenone, detailed protocols for its use as a

photochemical probe, and methods for the analysis of the resulting photoproducts.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physicochemical and spectroscopic properties of 4-
nitrobenzophenone is essential for its effective application as a photochemical probe. Key

properties are summarized in the table below.
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Property Value Reference

Chemical Name 4-Nitrobenzophenone -

Synonyms

(4-Nitrophenyl)

(phenyl)methanone, p-

Nitrobenzophenone

[1]

CAS Number 1144-74-7 [1]

Molecular Formula C₁₃H₉NO₃ [1]

Molecular Weight 227.22 g/mol

Appearance
Yellow to light brown fine

crystalline powder
[2]

Melting Point 136-138 °C

Solubility

Moderately soluble in ethanol

and acetone; poorly soluble in

water.

[3]

UV-Vis Absorption Maximum

(λmax)

~260 nm and ~340 nm (in

common organic solvents)

Inferred from publicly available

spectra.

Molar Extinction Coefficient (ε)

at λmax

Data not readily available in

searched literature.
-

Triplet Quantum Yield (ΦT)

Expected to be high, similar to

benzophenone (~1 in non-

polar solvents), but specific

value for 4-nitrobenzophenone

is not readily available in

searched literature.

-

Triplet-Triplet Absorption

Maximum (λT-T)

Data not readily available in

searched literature.
-

Photochemical Reaction Mechanism
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The utility of 4-nitrobenzophenone as a photochemical probe is centered around the reactivity

of its triplet excited state. The general mechanism is as follows:

Photoexcitation: Upon absorption of UV light, 4-nitrobenzophenone is promoted from its

ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes

intersystem crossing to a more stable triplet state (T₁). This process is highly efficient for

benzophenone and its derivatives.

Hydrogen Abstraction: The triplet state of 4-nitrobenzophenone is a potent hydrogen atom

abstractor. It can abstract a hydrogen atom from a suitable donor molecule (R-H) to form a

ketyl radical and a substrate radical (R•).

Subsequent Reactions: The generated radicals can then undergo a variety of subsequent

reactions, including radical-radical coupling (cross-linking), disproportionation, or reaction

with other molecules in the system.

The nitro group at the 4-position can influence the photochemistry by modifying the energy

levels of the excited states and the reactivity of the triplet state.

4-NBP (S₀) 4-NBP (S₁)hν (UV light)

4-NBP (T₁)

Intersystem Crossing (ISC) Ketyl RadicalHydrogen Abstraction

Substrate Radical (R•)

Photoproducts (e.g., Cross-linked adduct)
Substrate (R-H)

Click to download full resolution via product page

Caption: Photochemical activation and reaction pathway of 4-nitrobenzophenone.

Applications as a Photochemical Probe
Photo-cross-linking Agent
4-Nitrobenzophenone can be used to initiate photo-cross-linking of polymers and biological

macromolecules. By incorporating the 4-nitrobenzophenone moiety into a polymer chain or a
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biomolecule, irradiation with UV light will generate radicals on neighboring molecules, leading

to the formation of covalent cross-links. This is particularly useful for:

Studying Protein-Protein Interactions: By genetically encoding an unnatural amino acid

containing a benzophenone moiety, specific proteins can be cross-linked to their binding

partners in vivo.

Surface Modification: Polymer surfaces can be functionalized by photocross-linking a thin

layer of a polymer containing benzophenone units.

Hydrogel Formation: Hydrogels with controlled properties can be fabricated by photo-cross-

linking of polymer solutions.

Probe for Hydrogen Abstraction Reactions
The high efficiency of hydrogen abstraction by the triplet state of 4-nitrobenzophenone makes

it an excellent probe for studying the reactivity of C-H bonds in various molecules. By

monitoring the consumption of the substrate and the formation of products, one can determine

the relative rates of hydrogen abstraction from different sites.

Experimental Protocols
Protocol 1: General Procedure for Photo-cross-linking
This protocol provides a general guideline for using 4-nitrobenzophenone as a photo-cross-

linking agent. The specific conditions will need to be optimized for each application.

Materials:

4-Nitrobenzophenone

Polymer or biomolecule of interest

Appropriate solvent (e.g., acetonitrile, dichloromethane)

UV lamp (e.g., 365 nm)

Reaction vessel (quartz or borosilicate glass)
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Nitrogen or argon gas for deoxygenation

Analytical instruments (e.g., GPC/SEC, SDS-PAGE, Mass Spectrometry)

Procedure:

Sample Preparation:

Dissolve the polymer or biomolecule and 4-nitrobenzophenone in the chosen solvent. A

typical concentration for 4-nitrobenzophenone is in the range of 1-10 mol% relative to the

reactive monomer units or functional groups of the substrate.

Transfer the solution to the reaction vessel.

Deoxygenation:

Deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for at least

20 minutes. Oxygen can quench the triplet state of benzophenone, reducing the efficiency

of the photoreaction.

Irradiation:

Place the reaction vessel under the UV lamp. The distance from the lamp and the

irradiation time will need to be optimized based on the lamp intensity and the desired

degree of cross-linking. Typical irradiation times can range from minutes to hours.

Maintain a constant temperature during irradiation if necessary.

Analysis:

After irradiation, analyze the reaction mixture to confirm cross-linking.

For polymers, Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography

(SEC) can be used to observe the increase in molecular weight.

For proteins, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

can be used to visualize the formation of higher molecular weight adducts. Mass

spectrometry can be used to identify the cross-linked products.
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Caption: General experimental workflow for photo-cross-linking.

Protocol 2: Determination of Relative Rate Constants for
Hydrogen Abstraction
This protocol describes a competitive kinetic experiment to determine the relative reactivity of

different hydrogen donors towards the triplet excited state of 4-nitrobenzophenone.

Materials:

4-Nitrobenzophenone

Two different hydrogen donor substrates (Substrate A and Substrate B)

Internal standard (a compound that does not react under the photochemical conditions)
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Solvent (e.g., acetonitrile)

UV lamp and reaction vessel

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

Solution Preparation:

Prepare a stock solution of 4-nitrobenzophenone in the chosen solvent.

Prepare a solution containing known concentrations of Substrate A, Substrate B, and the

internal standard.

Photoreaction:

Mix the 4-nitrobenzophenone solution with the substrate solution in the reaction vessel.

Deoxygenate the solution as described in Protocol 1.

Irradiate the solution for a specific period. It is important to keep the conversion low

(<15%) to ensure that the initial concentrations of the substrates do not change

significantly.

Analysis:

Analyze the reaction mixture before and after irradiation using GC or HPLC.

Quantify the concentrations of Substrate A and Substrate B relative to the internal

standard.

Data Analysis:

The relative rate constant (k_A / k_B) can be calculated from the relative consumption of

the two substrates using the following equation: ln([A]t / [A]₀) / ln([B]t / [B]₀) = k_A / k_B

where [A]₀ and [B]₀ are the initial concentrations and [A]t and [B]t are the concentrations at

time t.
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Safety Precautions
4-Nitrobenzophenone is a chemical and should be handled with appropriate safety

precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS)

for detailed safety information.

Conclusion
4-Nitrobenzophenone is a valuable and versatile tool for probing photochemical reactions. Its

ability to efficiently form a reactive triplet state upon UV irradiation allows for its use in a variety

of applications, including photo-cross-linking and the study of hydrogen abstraction kinetics.

The protocols provided in this application note offer a starting point for researchers to utilize 4-
nitrobenzophenone in their own investigations. Careful optimization of reaction conditions and

appropriate analytical techniques are crucial for obtaining reliable and meaningful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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